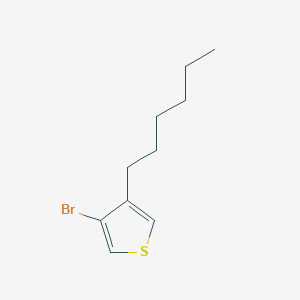

3-Bromo-4-hexylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

827346-70-3 |

|---|---|

Molecular Formula |

C10H15BrS |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

3-bromo-4-hexylthiophene |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-12-8-10(9)11/h7-8H,2-6H2,1H3 |

InChI Key |

MIPGHRJNTJLYPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CSC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Hexylthiophene

Precursor Synthesis and Reaction Pathways to 3-Bromo-4-hexylthiophene

The creation of this compound typically begins with simpler, more readily available thiophene (B33073) precursors. The strategic introduction of the hexyl and bromo substituents in a controlled, stepwise manner is fundamental to a successful synthesis.

Synthesizing this compound often involves a sequence of reactions starting from either thiophene or a simple bromothiophene. One logical, though challenging, pathway involves the initial synthesis of the key intermediate, 3,4-dibromothiophene (B32776). This precursor sets the stage for a regioselective alkylation.

A common subsequent step is a metal-halogen exchange followed by a cross-coupling reaction. For instance, 3,4-dibromothiophene can be selectively functionalized. One bromine atom can be exchanged for a metal (like lithium or magnesium), creating an organometallic species that can then react with a hexyl-containing electrophile. This approach, however, requires careful control of reaction conditions to prevent side reactions and ensure the hexyl group is introduced at the desired 4-position.

Another multi-step approach starts with the synthesis of 3-hexylthiophene (B156222). This can be achieved via the coupling of a 3-bromothiophene (B43185) with a hexyl-Grignard reagent (hexylmagnesium bromide) using a nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). mdpi.com Once 3-hexylthiophene is obtained, the subsequent challenge is the regioselective bromination to place the bromine atom at the 4-position, which is sterically hindered and electronically less favored compared to the 2- and 5-positions.

Achieving regioselectivity in the bromination of substituted thiophenes is a critical step. Direct bromination of 3-hexylthiophene with electrophilic bromine sources like N-Bromosuccinimide (NBS) typically results in substitution at the most reactive, unhindered positions, primarily the 2- and 5-positions. researchgate.net Therefore, direct bromination is not a viable method for producing this compound in high yield.

To overcome this, chemists employ more sophisticated strategies. One such strategy involves the "halogen dance," a base-catalyzed halogen migration. For example, a related compound, 2,5-dibromo-3-hexylthiophene (B54134), can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This can induce an isomerization reaction, or "halogen dance," to yield the thermodynamically more stable 2,4-dibromo-3-hexylthiophene. rsc.org From this intermediate, a selective removal of the bromine at the 2-position would be required to yield the final product.

Another advanced technique involves directed ortho-metalation, where a directing group is used to guide lithiation (and subsequent bromination) to a specific adjacent position. While not directly applied in the simplest case of 3-hexylthiophene, this principle underscores the importance of using organometallic intermediates to control regiochemistry.

The introduction of the hexyl group onto the thiophene ring is a key functionalization step. Several alkylation methods are available, with varying degrees of efficiency and regioselectivity.

Grignard Cross-Coupling: As mentioned, Kumada coupling is a powerful method. It involves the reaction of a bromo-thiophene with a Grignard reagent, such as hexylmagnesium bromide, catalyzed by a nickel or palladium complex. mdpi.com For instance, reacting 3-bromothiophene with hexylmagnesium bromide in the presence of Ni(dppp)Cl₂ can produce 3-hexylthiophene. mdpi.com

Friedel-Crafts Alkylation: This classic method involves reacting thiophene with a hexyl halide (e.g., 1-bromohexane) in the presence of a Lewis acid catalyst. However, traditional catalysts like AlCl₃ can cause resinification of the thiophene ring. Milder catalysts, such as Boron trifluoride (BF₃), can facilitate the reaction with better outcomes. smolecule.com

Lithiation and Alkylation: An alternative route involves the lithiation of a bromothiophene followed by quenching with an alkyl halide. For example, 3-bromothiophene can be treated with n-butyllithium to form 3-lithiothiophene, which can then react with a hexyl halide. This method's success depends on the stability of the lithiated intermediate and the reaction conditions. google.com

| Alkylation Method | Reactants | Catalyst/Reagent | Key Feature |

| Kumada Coupling | 3-Bromothiophene, Hexylmagnesium bromide | Ni(dppp)Cl₂ | High efficiency for C-C bond formation. mdpi.com |

| Friedel-Crafts | Thiophene, 1-Bromohexane | Boron trifluoride (BF₃) | Avoids harsh conditions of traditional Lewis acids. smolecule.com |

| Lithiation-Alkylation | 3-Bromothiophene, Hexyl halide | n-Butyllithium | Forms a nucleophilic thiophene intermediate. google.com |

Advanced Synthetic Approaches to this compound Monomers

Modern synthetic organic chemistry offers powerful tools that leverage organometallic reagents to achieve high selectivity and yield, which are particularly useful for preparing precisely substituted monomers like this compound.

The use of organolithium reagents, such as n-butyllithium (n-BuLi), is a cornerstone of regioselective functionalization in thiophene chemistry. google.com This method relies on a process of deprotonation (lithiation) at a specific carbon atom, creating a highly nucleophilic thienyllithium intermediate, which can then be trapped with an electrophile like bromine (Br₂).

A potential pathway to this compound would involve the synthesis of 4-hexylthiophene as a precursor. The subsequent lithiation of 4-hexylthiophene would be directed by the existing alkyl group. However, the 2- and 5- positions are generally the most acidic and sterically accessible. A more controlled route involves starting with a pre-brominated thiophene.

For example, a process analogous to the synthesis of 2-bromo-4-alkylthiophenes can be considered. google.com In that synthesis, 3-alkylthiophene is treated with n-BuLi at very low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF). The lithium selectively replaces the proton at the 2-position. Subsequent addition of bromine yields the 2-bromo-4-alkylthiophene with high regioselectivity. google.com Applying this to a different precursor, such as 3,4-dibromothiophene, would involve a selective lithium-halogen exchange, typically at the more reactive alpha-position, followed by reaction with an electrophile.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Lithiation | Substituted Thiophene, n-BuLi, THF | Forms a regioselective thienyllithium intermediate. | google.commdpi.com |

| Bromination | Thienyllithium intermediate, Br₂ | Introduces bromine at the lithiated position. | google.com |

The mechanisms underpinning the synthesis of this compound are governed by the electronic properties and steric environment of the thiophene ring.

Directing Effects: In electrophilic substitution reactions like bromination, an alkyl group at the 3-position is ortho-, para-directing, activating the 2- and 5-positions. An alkyl group at the 4-position would similarly direct incoming electrophiles. This electronic effect is why direct bromination of 3-hexylthiophene or 4-hexylthiophene does not yield the desired 3-bromo-4-hexyl isomer in significant amounts.

Mechanism of Lithiation: The regioselectivity of lithiation with n-BuLi is controlled by the acidity of the thiophene ring protons. Protons at the α-positions (2- and 5-) are significantly more acidic than those at the β-positions (3- and 4-). Therefore, in the absence of other directing groups, deprotonation will occur preferentially at an available α-position. mdpi.com This is the principle behind the synthesis of 2-bromo-4-hexylthiophene (B1279078) from 3-hexylthiophene, where the proton at the 2-position is the most acidic. google.com

Halogen Dance Mechanism: The isomerization of dibromo-thiophenes, known as the "halogen dance," is an important mechanistic consideration in advanced synthesis. rsc.org The reaction proceeds through a series of deprotonation and reprotonation steps catalyzed by a strong base. The thermodynamic stability of the various isomers dictates the final product distribution. For a 3-hexyl substituted thiophene, the migration of a bromine atom from the 5-position to the 4-position (e.g., in the conversion of 2,5-dibromo-3-hexylthiophene to 2,4-dibromo-3-hexylthiophene) is driven by the formation of a more stable anionic intermediate and final product. This pathway provides a potential, albeit complex, route to the 4-bromo substitution pattern. rsc.org

Purification and Characterization Techniques for Monomer Purity

Achieving high purity of the this compound monomer is essential for the synthesis of well-defined polymers with predictable electronic and physical properties. Impurities, particularly isomeric ones like 2-bromo-4-hexylthiophene, can act as chain-terminating agents or introduce defects into the polymer backbone, negatively impacting molecular weight and regioregularity. nih.gov

Purification Techniques

Several standard laboratory techniques are employed to purify brominated hexylthiophenes, ensuring the removal of byproducts, unreacted starting materials, and isomeric impurities.

Column Chromatography: This is the most common and effective method for purifying thiophene monomers. mdpi.comrsc.orgscirp.org The crude product mixture is passed through a stationary phase, typically silica (B1680970) gel, using a mobile phase (eluent) such as hexane (B92381) or a mixture of hexane and another organic solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.comrsc.orgresearchgate.net The separation is based on the differential adsorption of the components to the silica. For example, in the purification of 2-bromo-3-hexylthiophene (B1249596), column chromatography using a silica/hexane system increased the monomer's purity from approximately 89.8% to over 99%. mdpi.com

Recrystallization: This technique is used to purify solid products. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. rsc.org Methanol is a solvent that has been used for the recrystallization of related thiophene compounds. rsc.org

Distillation: For liquid monomers, distillation can be an effective purification method, separating compounds based on differences in their boiling points. kinampark.com

Characterization Techniques

Once purified, the monomer's identity, structure, and purity level must be confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. ¹H NMR provides information on the number and environment of protons in the molecule. rsc.org The chemical shift and splitting pattern of the protons on the thiophene ring are particularly diagnostic for confirming the position of the bromine substituent. For instance, the presence of two distinct doublets in the aromatic region of the ¹H NMR spectrum for 2-bromo-3-hexylthiophene confirms the substitution pattern. rsc.org ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org

Data adapted from reference rsc.org for the isomer 2-bromo-3-hexylthiophene as an illustrative example.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound. nih.gov The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent ion, which should correspond to the calculated molecular weight of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) provides a distinctive signature in the mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique used to determine the purity of the monomer. It separates the components of a mixture, and the area of the peak corresponding to the desired monomer relative to the total area of all peaks gives a quantitative measure of its purity. mdpi.com Purity levels exceeding 99% are often required for polymerization in electronic applications. mdpi.com

Elemental Analysis: This method determines the percentage composition of elements (Carbon, Hydrogen, Bromine, Sulfur) in the sample. The experimental values are compared against the theoretical values calculated from the chemical formula to verify the compound's identity and purity. rsc.org

Polymerization of 3 Bromo 4 Hexylthiophene and Its Derivatives

Homopolymerization Studies of 3-Bromo-4-hexylthiophene

Homopolymerization of this compound can be achieved through different methods, including electropolymerization and catalyst-mediated polymerization, to create polymers with unique properties.

Electropolymerization is a technique used to synthesize conductive polymers directly on an electrode surface. In the context of this compound, it has been investigated as part of terthiophene systems. Specifically, a terthiophene containing this compound as the central unit has been synthesized and used as a substrate for electropolymerization. nih.gov The electronic properties of the resulting polymer were analyzed using cyclic voltammetry and UV-vis spectroscopy to understand the effect of the bromo-substitution on the polymer's characteristics. nih.gov

While direct electropolymerization of some substituted thiophenes can be challenging, the incorporation of this compound into a terthiophene structure facilitates the process. nih.gov For comparison, attempts to electropolymerize 3-fluoro-4-hexylthiophene, a related monomer, were unsuccessful. nih.govacs.org The electropolymerization of a series of β-substituted thiophenes has been studied, revealing that the resulting products, whether conducting polymers, insulating layers, or soluble species, are highly dependent on the nature of the substituent. researchgate.net

To overcome some of the challenges associated with structural defects in polymers of 3-substituted thiophenes, the polymerization of 3,4-disubstituted thiophenes, such as 3',4'-dibromo-2,2':5',2''-terthiophene, has been proposed as a method to create regular, highly conjugated conductive polymers. researchgate.net The electropolymerization of this dibromo-terthiophene derivative yielded uniform and homogeneous layers. researchgate.net

| Monomer System | Polymerization Method | Resulting Material |

| Terthiophene with central this compound | Electropolymerization | Polymer film nih.gov |

| 3-Fluoro-4-hexylthiophene | Electropolymerization | Unsuccessful nih.govacs.org |

| 3',4'-Dibromo-2,2':5',2''-terthiophene | Electropolymerization | Uniform and homogeneous polymer layers researchgate.net |

Catalyst-mediated polymerization methods are crucial for controlling the structure and properties of polythiophenes. Grignard Metathesis (GRIM) polymerization is a prominent technique for synthesizing regioregular poly(3-alkylthiophenes). tdl.orgbeilstein-journals.org This method typically involves the use of nickel or palladium catalysts. tdl.orgrsc.org

In the context of substituted thiophenes, the choice of catalyst and monomer structure is critical. For instance, nickel-mediated GRIM polymerization of 2,5-dibromo-3-hexylthiophene (B54134) produces regioregular, low-polydispersity poly(3-hexylthiophene) (P3HT) through a living chain-growth mechanism. tdl.orgrsc.org In contrast, palladium-mediated polymerization follows a step-growth mechanism and results in polymers with lower regioregularity. tdl.orgrsc.org

While direct homopolymerization studies of this compound via catalyst-mediated methods are not extensively detailed in the provided results, the principles of these strategies are well-established for related monomers. For example, the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene (B1249596) using a palladium catalyst has been shown to produce regioregular P3HT with high molecular weight. umons.ac.be Furthermore, an air-tolerant, living, chain-growth synthesis of P3HT has been developed using a palladium precatalyst and an organozinc reagent, demonstrating the ongoing advancements in catalyst-transfer polymerization. umich.edu

| Polymerization Method | Catalyst System | Key Features |

| Grignard Metathesis (GRIM) | Nickel complexes (e.g., Ni(dppe)Cl₂) | Living chain-growth, high regioregularity tdl.orgrsc.org |

| Grignard Metathesis (GRIM) | Palladium complexes | Step-growth, lower regioregularity tdl.orgrsc.org |

| Dehydrohalogenative Polycondensation | Palladium complexes | Produces regioregular P3HT umons.ac.be |

| Catalyst-Transfer Polymerization | Air-stable Palladium precatalyst with organozinc reagent | Air-tolerant, living chain-growth umich.edu |

Copolymerization with this compound as a Monomer

Copolymerization of this compound with other monomers allows for the fine-tuning of polymer properties for specific applications.

Information specifically on the synthesis of the copolymer Poly(3-hexylthiophene-co-3-bromo-4-hexylthiophene) (P3Br4HT) was not found in the search results. However, the synthesis of copolymers involving similar substituted thiophenes is a common strategy. For example, copolymers of 3-fluorothiophene (B1278697) or 3,4-difluorothiophene (B98738) with solubilizing co-monomers have been reported. researchgate.net These approaches are used to create materials for transistors and solar cells. researchgate.net

This compound serves as a building block for the synthesis of fused thiophene (B33073) oligomers and polymers. google.comcity.ac.uk These fused systems are of interest due to their potential for enhanced electronic properties and stability. google.com The synthesis of such structures can involve the polymerization of monomers derived from this compound. google.com The resulting polymers, which can be homopolymers or incorporated into block copolymers, are being explored for applications in field-effect transistors (FETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. google.com

This compound can be copolymerized with other aromatic or unsaturated units to create materials with tailored properties. For instance, it has been used in the synthesis of copolymers with 2,1,3-benzothiadiazole (B189464) derivatives. metu.edu.tr An example is the synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-6-((2-octyldodecyl)oxy)benzo[c] nih.govresearchgate.netmdpi.comthiadiazole, which is then copolymerized with other aromatic monomers like 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester. metu.edu.tr This approach allows for the creation of donor-acceptor copolymers with specific electronic and optical properties for applications in organic solar cells. metu.edu.tr

Additionally, this compound can be a precursor to monomers used in Suzuki coupling reactions to form block copolymers. For example, a bromo-terminated poly(3-hexylthiophene) can be coupled with other polymer blocks, such as polystyrene, to create diblock copolymers like P3HT-b-PS. mdpi.com

| Copolymer Type | Comonomers | Synthetic Method | Potential Application |

| Fused Thiophene Polymers | Fused thiophene monomers derived from this compound | Polymerization of fused monomers | FETs, OLEDs, Photovoltaics google.com |

| Donor-Acceptor Copolymers | 2,1,3-Benzothiadiazole derivatives, Fluorene derivatives | Suzuki or Stille Coupling | Organic Solar Cells metu.edu.tr |

| Block Copolymers | Polystyrene | Suzuki Coupling | Photovoltaics mdpi.com |

Alternating and Random Copolymer Architectures

The incorporation of this compound or its derivatives into copolymer structures allows for the fine-tuning of the resulting material's properties. Depending on the synthetic strategy and the reactivity of the comonomers, either alternating or random architectures can be achieved.

Random copolymers are often synthesized when the comonomers exhibit similar reactivity ratios. In the context of thiophene polymerization, Kumada Catalyst-Transfer Polycondensation (KCTP) can be used to create random copolymers. A study on the copolymerization kinetics of 3-hexylthiophene (B156222) with various thiophene derivatives found that comonomers with high structural similarity to 3-hexylthiophene resulted in the formation of random copolymers. For instance, the copolymerization of 3-hexylthiophene with 3-dodecylthiophene, which has a similar linear alkyl side chain, produces a random polymer architecture. Conversely, when comonomers with significantly different reactivities are used, a gradient or block-like structure may form instead of a truly random one.

Alternating copolymers, where two distinct monomer units are arranged in a regular, repeating sequence, offer precise control over the polymer's electronic structure. These are typically synthesized using Stille or Suzuki coupling reactions where an A-A monomer is reacted with a B-B monomer. A more direct approach, direct (hetero)arylation polymerization (DHAP), has also been successfully employed. For example, a main-chain alternating and side-chain regioregular poly(3-hexylselenophene-alt-3-hexylthiophene) was synthesized by the polymerization of a specially designed 2-bromo-3-hexyl-5-(3-hexylselenophen-2-yl)thiophene monomer. Another strategy involves the synthesis of a bithiophene precursor containing the two different units, which is then polymerized. This method was used to create formally alternating copolymers with various substituents, affording polymers with controlled molecular weights and narrow polydispersity.

| Copolymer Type | Monomer A | Monomer B | Polymerization Method | Resulting Architecture | Key Findings |

|---|---|---|---|---|---|

| Random | 3-Hexylthiophene | 3-Dodecylthiophene | KCTP | Random | Similar monomer reactivity leads to random incorporation. |

| Random | 3-Hexylthiophene | 2,1,3-Benzothiadiazole | Stille Coupling | Random | Control of the 3-hexylthiophene oligomer length tunes electronic properties. |

| Alternating | 2-bromo-3-hexyl-5-(3-hexylselenophen-2-yl)thiophene | Self-polymerization | DHAP | Alternating | Successful synthesis of high molecular weight, regioregular alternating copolymer. |

| Alternating | Chlorobithiophene with methyl substituent | Chlorobithiophene with oligosiloxane substituent | Deprotonation/Nickel Catalysis | Alternating | Yielded copolymer with Mn of 70100 and Mw/Mn of 1.38. |

**3.3. Polymerization Mechanisms and Regioregularity Control

The successful synthesis of poly(this compound) hinges on understanding the underlying polymerization mechanisms and controlling the polymer's microstructure, particularly its regioregularity. The presence and type of halogen atom on the thiophene monomer profoundly impact the reaction's efficiency and the characteristics of the final polymer.

The identity of the halogen atom (Cl, Br, or I) on the thiophene monomer plays a significant role in the efficacy of Kumada Catalyst-Transfer Polycondensation (KCTP). A systematic study revealed that the polymerization kinetics and chain-growth behavior vary substantially depending on the halogen.

For brominated monomers like this compound, the polymerization generally proceeds in a controlled manner. The resting state of the nickel catalyst is a Ni(II)-dithienyl complex, which facilitates a controlled chain-growth process. In contrast, chlorinated monomers tend to result in an uncontrolled polymerization, while iodinated monomers, though they polymerize in a controlled fashion, exhibit distinct kinetics and are subject to significant product inhibition. The activation energy for the crucial transmetalation step in the catalytic cycle increases in the order of Cl < Br < I.

| Halogen on Monomer | Polymerization Method | Effect on Polymerization Efficacy | Catalyst Resting State (KCTP) |

|---|---|---|---|

| Chlorine | KCTP | Uncontrolled polymerization, non-living behavior. | Mixture of Ni(II)-dithienyl and dissociated Ni(phosphine) complexes. |

| Bromine | KCTP | Controlled polymerization, chain-growth behavior. | Ni(II)-dithienyl complex. |

| Iodine | KCTP | Controlled polymerization but with significant product inhibition. | Ni(II)-thienyl iodide complex. |

| Bromine | DHAP | Dehalogenation acts as a chain termination step, affecting molecular weight. | N/A |

Stereochemical control in the context of polythiophenes primarily refers to regioregularity—the specific orientation of the substituted thiophene units within the polymer chain. High regioregularity, typically defined as a high percentage of Head-to-Tail (HT) linkages, is crucial for achieving desirable electronic properties as it promotes planarity and efficient charge transport.

Grignard Metathesis (GRIM) polymerization, a type of KCTP, is the most widely used method for synthesizing highly regioregular poly(3-alkylthiophene)s. The process typically involves the treatment of a 2,5-dihalo-3-alkylthiophene with an alkylmagnesium halide to form a mixture of Grignard monomers in situ, followed by the addition of a nickel catalyst, such as Ni(dppp)Cl₂, to initiate polymerization. The mechanism is understood to proceed via a living, chain-growth characteristic, which allows for the synthesis of polymers with controlled molecular weights and low polydispersities.

The structure of the monomer itself has a profound impact on the achievable regioregularity and polymer quality. For instance, in the synthesis of poly(3-hexylthiophene) via DHAP, the use of 2-bromo-3-hexylthiophene as a monomer resulted in a nearly defect-free polymer with a high number-average molecular weight (Mₙ of 33 kDa) and excellent properties. In contrast, the polymerization of its isomer, 2-bromo-4-hexylthiophene (B1279078), under identical conditions yielded a polymer with a significantly lower molecular weight (Mₙ of 16 kDa), indicating a less efficient polymerization process. The presence of even small amounts of the 2-bromo-4-hexylthiophene isomer in a polymerization starting with 2-bromo-3-hexylthiophene can act as a chain terminator, thereby lowering the molecular weight of the final polymer. This highlights the critical importance of monomer purity and isomeric structure in achieving stereochemical and structural control over the final polymer.

| Monomer | Polymerization Method | Catalyst/Conditions | Regioregularity (%) | Number-Average Molecular Weight (Mₙ) | Reference |

|---|---|---|---|---|---|

| 2-bromo-3-hexylthiophene | DHAP | Herrmann–Beller catalyst / P(o-NMe₂Ph)₃ | Nearly defect-free | 33 kDa | |

| 2-bromo-4-hexylthiophene | DHAP | Herrmann–Beller catalyst / P(o-NMe₂Ph)₃ | Not specified, but high | 16 kDa | |

| 2,5-dibromo-3-hexylthiophene | KCTP (GRIM) | i-PrMgCl / Ni(dppp)Cl₂ | >95% | Varies with [M]/[I] ratio | |

| 2-bromo-3-hexylthiophene | KCTP | TMPMgCl·LiCl / [CpNiCl(SIPr)] | 98% | High Mₙ |

Post Functionalization Strategies of Poly 3 Bromo 4 Hexylthiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the poly(3-bromo-4-hexylthiophene) backbone. The bromine atom at the 4-position of the thiophene (B33073) ring serves as a versatile handle for these transformations. rsc.org

The Suzuki coupling reaction is a widely utilized method for introducing aryl, vinyl, and alkynyl moieties onto the polythiophene backbone. This reaction typically involves the coupling of the brominated polymer with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.

Researchers have successfully demonstrated that a variety of phenylboronic acid derivatives, as well as 1-naphthylboronic acid and 2-thiopheneboronic acid, can react quantitatively with poly(this compound) under Suzuki coupling conditions. rsc.org This high degree of functionalization allows for the synthesis of a range of new polythiophene derivatives with tailored properties. For instance, the introduction of aryl groups can influence the polymer's solid-state packing and, consequently, its charge transport characteristics.

A notable application involves reacting the brominated poly(3-hexylthiophene) (P3HT) with a phenylboronic ester that carries a nitroxide moiety. The resulting polymer can then act as a macroinitiator for nitroxide-mediated radical polymerization (NMP) of other monomers like styrene. rsc.org This "grafting-from" approach enables the creation of complex copolymer architectures. Furthermore, diblock copolymers such as poly(3-hexylthiophene)-block-polystyrene (P3HT-b-PS) have been synthesized by the Suzuki coupling of bromo-terminated P3HT with a polystyrene chain functionalized with a boronic acid ester. mdpi.com This method allows for the precise construction of block copolymers where each block can be well-characterized before the coupling reaction. mdpi.com

The versatility of Suzuki coupling extends to creating materials for organic photovoltaics. For example, a P3HT-block-poly(acrylic acid) copolymer has been synthesized, showcasing the ability to introduce functional blocks for specific applications. cambridge.org

Table 1: Examples of Suzuki Coupling on Poly(this compound) and its Precursors

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |

|---|---|---|---|---|

| Poly(this compound) | Phenylboronic acid derivatives | Palladium catalyst, Base | Aryl-functionalized polythiophene | Tuning of electronic and optical properties |

| Poly(this compound) | 1-Naphthylboronic acid | Palladium catalyst, Base | Naphthyl-functionalized polythiophene | Modification of solid-state packing |

| Poly(this compound) | 2-Thiopheneboronic acid | Palladium catalyst, Base | Thienyl-functionalized polythiophene | Alteration of conjugation pathway |

| Bromo-terminated P3HT | Polystyrene with boronic acid ester | Palladium catalyst, Base | Poly(3-hexylthiophene)-block-polystyrene | Organic photovoltaics, controlled morphologies |

Stille coupling offers another effective pathway for the post-functionalization of poly(this compound). This reaction pairs the brominated polymer with an organotin reagent, catalyzed by a palladium complex. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups and its typically mild reaction conditions. researchgate.netwiley-vch.dersc.org

Post-functionalization of poly(this compound) via Stille coupling has been shown to produce new polythiophene derivatives in high yields. rsc.org However, the reactivity can be influenced by the specific organotin reagent used; for example, phenyl tributyltin has been observed to have lower reactivity in this system. rsc.org

This methodology has been instrumental in creating donor-acceptor copolymers by reacting a brominated polymer with a stannylated monomer. For instance, a brominated and subsequently stannylated P3HT was used in a [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction with tetracyanoethylene (B109619) (TCNE) to introduce an electron-accepting tetracyanobutadiene (TCBD) unit. rsc.org This demonstrates the potential to significantly modify the electronic properties of the polymer, even creating stable poly(anionic radical)s upon electrochemical reduction. rsc.org The mechanism of Stille coupling involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin compound and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wiley-vch.de

Table 2: Stille Coupling for Functionalization of Poly(this compound)

| Reactant 1 | Reactant 2 | Catalyst System | Product Feature | Reference |

|---|---|---|---|---|

| Poly(this compound) | Various organotin reagents | Palladium catalyst | New polythiophene derivatives | rsc.org |

The Heck coupling reaction provides a means to introduce vinylic and arylic substituents onto the polythiophene backbone by reacting poly(this compound) with alkenes or arenes in the presence of a palladium catalyst and a base. rsc.org This reaction is a valuable tool for extending the conjugation of the polymer or for adding functional side chains with specific properties.

Systematic post-functionalization of brominated P3HT through Heck coupling has been reported, allowing for the creation of a library of polythiophene derivatives. rsc.org While specific examples in the direct context of poly(this compound) are part of broader studies on post-functionalization, the Heck reaction is a well-established method for C-C bond formation with aryl halides. researchgate.net The reaction can be used to couple a wide variety of vinylic bromides and iodides with various esters, nitriles, and amides, often with good yields. researchgate.net

The Kumada-Tamao coupling reaction, one of the earliest developed cross-coupling methods, utilizes a Grignard reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.org This reaction is particularly useful for generating carbon-carbon bonds. wikipedia.org

In the context of polythiophenes, Kumada coupling is more commonly associated with the polymerization process itself, known as Kumada catalyst-transfer polycondensation (KCTP) or the Grignard Metathesis (GRIM) method. ethz.chrsc.org This process involves the polymerization of a 2-bromo-5-(chloromagnesio)-3-alkylthiophene monomer. rsc.orgacs.org However, post-polymerization modifications using Kumada-type coupling are also conceivable, where the bromine on poly(this compound) could react with a suitable Grignard reagent.

A tandem approach combining Kumada catalyst-transfer condensation polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with a subsequent Suzuki-Miyaura end-functionalization in a one-pot synthesis has been developed. rsc.org This highlights the integration of different coupling strategies to achieve complex polymer architectures.

Other Post-Polymerization Modification Techniques

Beyond palladium-catalyzed reactions, other chemical transformations can be employed to modify polythiophenes, with electrophilic substitution being a key strategy.

A crucial step for many of the aforementioned post-functionalization strategies is the initial bromination of a poly(3-hexylthiophene) (P3HT) precursor. This is typically achieved through electrophilic aromatic substitution on the P3HT backbone.

The 4-position of the thiophene ring in P3HT is susceptible to electrophilic attack. researchgate.netacs.org A common and efficient method for this bromination is the reaction of a P3HT solution with N-bromosuccinimide (NBS). researchgate.netacs.org This reaction can achieve a high degree of bromination, effectively converting P3HT into poly(this compound), the key precursor for subsequent cross-coupling reactions. researchgate.net The degree of functionalization can be controlled by adjusting the amount of the brominating agent. acs.org

Once brominated, the polymer can undergo further transformations. For example, a lithium-bromine exchange can be performed on the poly(this compound), creating a highly reactive multilithiated polymer. acs.orgacs.org This lithiated intermediate can then be quenched with various electrophiles to install a wide range of functional groups, such as ketones, alcohols, trimethylsilyl (B98337) (TMS) groups, fluorine, and azides, many of which would not be compatible with direct polymerization methods. acs.orgacs.org The resulting azide-functionalized P3HT can further participate in click chemistry reactions, greatly expanding the structural complexity that can be achieved. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Poly(3-hexylthiophene) (P3HT) |

| N-bromosuccinimide (NBS) |

| Phenylboronic acid |

| 1-Naphthylboronic acid |

| 2-Thiopheneboronic acid |

| Styrene |

| Poly(3-hexylthiophene)-block-polystyrene (P3HT-b-PS) |

| Poly(3-hexylthiophene)-block-poly(acrylic acid) |

| Phenyl tributyltin |

| Tetracyanoethylene (TCNE) |

| 2-bromo-5-(chloromagnesio)-3-alkylthiophene |

| 2-bromo-5-chloromagnesio-3-hexylthiophene |

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct pathway to modify the polythiophene backbone by replacing the bromine atom on the thiophene ring. A prominent method involves a lithium-bromine exchange followed by quenching with a suitable electrophile. acs.org This strategy has been successfully employed to introduce a variety of functional groups onto the 4-position of the poly(3-hexylthiophene) backbone. acs.orgresearchgate.net

The process begins with the bromination of regioregular poly(3-hexylthiophene) (P3HT) to create the poly(this compound) precursor. acs.org This brominated polymer then undergoes a lithium-bromine exchange, creating a highly reactive lithiated-polythiophene intermediate. This intermediate can then be reacted with a range of electrophiles to append new functionalities. acs.org Researchers have demonstrated that near-quantitative lithium-bromine exchange can be achieved, even with over 100 thienyl lithiate sites on a single polymer chain. acs.org

This method has been used to introduce functional groups such as:

Ketones

Secondary alcohols

Trimethylsilyl (TMS) groups

Fluorine

Azides acs.org

The introduction of an azide (B81097) group is particularly significant as it serves as a gateway for further modification via "click chemistry". acs.orgubc.ca The conversion of the bromide to an azide is a critical step, often achieved through nucleophilic substitution using reagents like sodium azide. ubc.carsc.org This two-step sequence—nucleophilic substitution to install an azide followed by a click reaction—greatly expands the complexity of side chains that can be attached to the polythiophene backbone. acs.org

| Functional Group Introduced | Method | Reference |

|---|---|---|

| Azide (-N₃) | Lithium-Bromine Exchange followed by quenching with an electrophilic azide source, or direct substitution with sodium azide. | acs.orgubc.ca |

| Secondary Alcohols (-CH(OH)R) | Lithium-Bromine Exchange followed by quenching with an aldehyde or ketone. | acs.org |

| Ketones (-C(O)R) | Lithium-Bromine Exchange followed by quenching with an acyl chloride or ester. | acs.org |

| Trimethylsilyl (-Si(CH₃)₃) | Lithium-Bromine Exchange followed by quenching with trimethylsilyl chloride. | acs.org |

"Click Chemistry" Approaches for Side Chain Diversification

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used method for the post-functionalization of polymers. rsc.orgglobalauthorid.comgoogle.com Its high efficiency, functional group tolerance, and mild reaction conditions make it ideal for modifying complex polymer structures. rsc.orgrsc.org

For poly(this compound), this strategy typically involves a two-step process. First, the bromine atoms along the polymer backbone are converted into azide groups via nucleophilic substitution, as previously described. acs.orgubc.ca This azide-functionalized polythiophene then becomes a versatile scaffold that can react with a vast library of alkyne-terminated molecules through a CuAAC reaction. rsc.orgubc.ca This allows for the covalent attachment of diverse and complex side chains, including those with specific electronic, optical, or biological functions. rsc.orgubc.ca

For example, researchers have successfully "clicked" various functional units onto azide-modified P3HT, demonstrating the utility of this approach. ubc.ca This includes attaching photoswitchable molecules like dithienylethene (DTE) to the polymer backbone, enabling external control over the material's photophysical properties. rsc.org In addition to the widely used CuAAC, copper-free click reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), have also been employed, which can be advantageous when the presence of a metal catalyst is undesirable. rsc.orgacs.org The versatility of click chemistry has been demonstrated not only on polythiophene backbones but also on other polymers and surfaces, highlighting its broad applicability in materials science. beilstein-journals.orgacs.orgrsc.org

| Click Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a 1,2,3-triazole ring. | High yield, high specificity, mild reaction conditions. The most common "click" reaction. | rsc.orgacs.orgubc.ca |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | A reaction between a strained cyclooctyne (B158145) and an azide that proceeds without a metal catalyst. | Copper-free, useful for biological systems or when metal contamination is a concern. | rsc.orgacs.org |

Impact of Post-Functionalization on Polymer Architecture

Control over Side Chain Composition and Distribution

Post-functionalization provides an exceptional level of control over the composition and distribution of side chains along a polymer backbone. By starting with a single, well-characterized parent polymer, a library of new materials can be generated by varying the attached functional group. rsc.orgacs.org This allows for a systematic study of how specific chemical moieties influence the polymer's electronic and photophysical properties. acs.org

Furthermore, the degree of functionalization can be precisely tuned. For instance, by controlling the extent of the initial bromination of P3HT, it is possible to create polymers with varying densities of reactive sites, from partial to full functionalization. researchgate.net Subsequent reactions, like nucleophilic substitution or click chemistry, can also be controlled to achieve partial modification, resulting in random copolymers containing both the original and the new repeat units. This control over the distribution and density of functional groups is critical, as properties like charge carrier mobility and photovoltaic efficiency have been shown to be highly dependent on the percentage of functionalization. researchgate.net

Electronic Structure and Theoretical Studies of Polymers Incorporating 3 Bromo 4 Hexylthiophene

Computational Chemistry and Density Functional Theory (DFT) Investigations

Computational chemistry, with a strong emphasis on Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure of complex polymers. These methods allow for the prediction of key electronic parameters and provide insights into the structure-property relationships that govern the performance of materials based on 3-bromo-4-hexylthiophene.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the optoelectronic properties of conjugated polymers. DFT calculations are widely used to predict the energy levels of these orbitals. scispace.commdpi.com The energy difference between the HOMO and LUMO levels defines the band gap (Egap), which is directly related to the polymer's absorption spectrum and electrical conductivity. scispace.com

For polythiophene derivatives, theoretical calculations show that as the degree of polymerization increases, the LUMO energy tends to decrease while the HOMO energy increases, resulting in a smaller band gap. mdpi.com The HOMO and LUMO energies can be theoretically calculated by DFT, although it is important to note that these calculations often model isolated molecules and may not fully account for solid-state packing effects that can influence the energy levels in a thin film. scispace.com The B3LYP functional is a common method used in these calculations to optimize molecular geometries and determine frontier orbital energies. scispace.commdpi.com

| Parameter | Description | Significance in Polymers |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Energy level of the highest energy orbital containing electrons. | Relates to the ionization potential and the ability to donate electrons (p-type character). |

| LUMO (Lowest Unoccupied Molecular Orbital) | Energy level of the lowest energy orbital devoid of electrons. | Relates to the electron affinity and the ability to accept electrons (n-type character). |

| Egap (Band Gap) | Energy difference between HOMO and LUMO (ELUMO - EHOMO). | Determines the polymer's optical absorption and semiconducting properties. |

The introduction of a bromine atom at the 4-position of the thiophene (B33073) ring introduces significant steric hindrance. Theoretical studies have investigated this "steric deconjugation" effect in poly(3-hexylthiophene) (P3HT) that has been brominated at the 4-position. acs.orgberkeley.edu The steric bulk of the bromine atom forces adjacent thiophene rings to twist relative to each other. acs.org

This twisting of the polymer backbone disrupts the planarity of the conjugated system. A planar conformation is essential for effective π-orbital overlap between adjacent monomer units, which facilitates the delocalization of electrons along the polymer chain. rsc.org Consequently, the steric hindrance from bromine leads to a reduction in the effective conjugation length. This deconjugation effect is observable as a blue-shift in the material's absorption spectrum and has been shown to disturb both inter- and intrachain delocalization of π-electrons. acs.orgrsc.org DFT calculations have been employed to explore the importance of these steric effects on the polymerization mechanism and resulting polymer structure. researchgate.net

The electronic properties of polythiophenes are highly tunable through the strategic placement of substituent groups on the thiophene ring. scispace.com DFT studies have shown that both electron-donating and electron-withdrawing groups can have a remarkable effect on the polymer's band gap and molecular shape. tandfonline.com

Electron-donating groups (e.g., -CH₃, -OCH₃) generally increase the HOMO energy level, which can enhance the polymer's electron-donating capabilities. scispace.commdpi.com

Electron-withdrawing groups (e.g., -Br, -COOH) tend to lower the LUMO energy level. mdpi.com The bromine atom on this compound acts as a weak electron-withdrawing group, which can influence the frontier orbital energies. mdpi.com

The nature and position of these substituents directly impact the π-conjugation in the polymer backbone, thereby altering the HOMO-LUMO gap. scispace.com Theoretical studies have established linear correlations between the electrochemical oxidation potentials of substituted thiophene monomers and Hammett substituent constants, underscoring the predictable influence of substituents on the polymer's electronic properties. asianpubs.org While singly bonded substituents can significantly change the electronic properties of monomers and dimers, their influence on the final band gap of a long-chain polymer may be less pronounced. researchgate.net

| Substituent Type | Example Group | Effect on HOMO Energy | Effect on LUMO Energy | General Effect on Band Gap (Egap) |

|---|---|---|---|---|

| Electron-Donating | -OCH3, -CH3 | Increases | Relatively small change | Decreases |

| Electron-Withdrawing | -Br, -COOH | Relatively small change | Decreases | Can increase or decrease depending on specific interactions |

Quantum Chemical Calculations of Polymer Conformation

Quantum chemical calculations are essential for analyzing the three-dimensional structure and conformational dynamics of polymers. These calculations provide a bridge between the chemical makeup of a polymer and its macroscopic electronic properties.

While specific, detailed conformational analyses of the random copolymer poly[(3-hexylthiophene)-ran-(this compound)] are not extensively documented in dedicated studies, its behavior can be inferred from theoretical work on related structures. For the parent homopolymer, P3HT, computational studies predict a small dihedral angle between adjacent monomers in the ground state, favoring a relatively planar structure that promotes conjugation. nih.gov

The random incorporation of this compound units is expected to significantly disrupt this ordered conformation. As established by theoretical studies on brominated P3HT, the bulky bromine substituent at the 4-position introduces steric strain that forces a twist in the polymer backbone. acs.org In a random copolymer, this would lead to localized disruptions in planarity wherever a brominated unit is present. This would result in a polymer chain with a more disordered, twisted, and less-planar average conformation compared to regioregular P3HT. The degree of this conformational distortion would likely be proportional to the percentage of brominated monomers incorporated into the polymer chain.

A fundamental principle in conjugated polymers is the intimate relationship between the molecular structure (conformation and packing) and the electronic structure. researchgate.net Quantum chemical calculations have been pivotal in elucidating this connection.

First-principles DFT methods have shown that the electronic properties of crystalline P3HT are strongly influenced by structural organization, such as the interchain distance in the π-stacking direction. researchgate.net A more tightly packed polymer crystal leads to a significant decrease in the direct band gap. researchgate.net The planarity of the polymer backbone is crucial; any deviation from a planar structure, such as the twisting caused by bulky substituents, reduces π-orbital overlap and consequently shortens the effective conjugation length. rsc.orgaip.org This leads to an increase in the HOMO-LUMO gap and a blue-shift in the absorption spectrum. Therefore, the introduction of this compound units, by inducing conformational twists, directly modifies the electronic band structure of the resulting copolymer. acs.orgrsc.org

Theoretical Modeling of Charge Transport Mechanisms

Theoretical modeling provides a powerful lens through which to understand and predict the intricate mechanisms governing charge transport in conjugated polymers. For polymers incorporating this compound, computational studies focus on elucidating the influence of the bromine substituent on the electronic structure and, consequently, on the movement of charge carriers through the material. These models are crucial for the rational design of new materials with enhanced performance for electronic applications. By simulating the polymer at a molecular level, researchers can dissect the various factors that contribute to charge mobility and exciton dynamics, offering insights that are often difficult to obtain through experimental methods alone.

Interplay of Bromine Substitution and Charge Mobility

The introduction of a bromine atom at the 3-position of the thiophene ring in a poly(hexylthiophene) backbone instigates a complex interplay of electronic and steric effects that significantly influence charge mobility. Theoretical models, primarily based on Density Functional Theory (DFT), are employed to unravel these competing factors.

One of the primary electronic consequences of bromine substitution is the inductive effect. Bromine, being an electronegative atom, tends to withdraw electron density from the thiophene ring. This withdrawal effect can lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A deeper HOMO level can enhance the polymer's stability in ambient conditions and can also influence the charge injection barrier from the electrodes in an electronic device.

The balance between these electronic and steric effects is a key area of theoretical investigation. While the electronic modifications due to bromine substitution might be beneficial for certain aspects of device performance, the negative impact of steric hindrance on charge transport is often a dominant factor. Computational models allow for the systematic study of these effects by calculating key parameters such as the reorganization energy and the electronic coupling between adjacent monomer units. A higher reorganization energy, often associated with the conformational changes required for charge transfer, can lead to lower mobility. Similarly, a weaker electronic coupling, resulting from poor orbital overlap, will also impede charge transport.

Below is a hypothetical data table, based on theoretical calculations for similar polythiophene derivatives, illustrating the potential impact of bromination on key charge transport parameters.

| Parameter | Poly(3-hexylthiophene) (P3HT) | Poly(this compound) (Theoretical) |

| HOMO Energy Level (eV) | -4.9 to -5.2 | -5.1 to -5.4 |

| LUMO Energy Level (eV) | -2.9 to -3.2 | -3.1 to -3.4 |

| Reorganization Energy (meV) | 90 - 120 | 110 - 150 |

| Interchain π-π Stacking Distance (Å) | 3.8 - 4.2 | 4.0 - 4.5 |

| Calculated Hole Mobility (cm²/Vs) | 10⁻² - 10⁻¹ | 10⁻⁴ - 10⁻³ |

Note: The values for Poly(this compound) are illustrative and based on expected trends from theoretical studies on similar halogenated polymers.

Exciton Binding Energy Modifications in Functionalized Systems

In organic semiconductors, the absorption of light creates a coulombically bound electron-hole pair known as an exciton. The efficiency of charge generation in devices like solar cells is critically dependent on the ability to overcome the exciton binding energy to generate free charge carriers. Theoretical modeling is instrumental in understanding how the functionalization of a polymer with a substituent like bromine affects this crucial parameter.

The introduction of a bromine atom into the polythiophene backbone can modify the exciton binding energy through several mechanisms. The changes in the electronic structure, specifically the lowering of the HOMO and LUMO levels, can alter the electronic landscape experienced by the exciton. Furthermore, the dielectric environment within the polymer film plays a significant role in screening the Coulombic interaction between the electron and the hole.

Computational methods, such as time-dependent DFT (TD-DFT) combined with polarizable continuum models, are used to estimate the exciton binding energy. These calculations typically involve determining the fundamental energy gap (the difference between the ionization potential and electron affinity) and the optical gap (the energy of the first singlet excited state). The exciton binding energy is then the difference between these two values.

Theoretical studies on polythiophene derivatives have shown that modifications to the polymer backbone can have a pronounced effect on the exciton binding energy. For a polymer incorporating this compound, it is hypothesized that the combination of electronic and morphological changes would lead to a modification of the exciton binding energy compared to the non-brominated counterpart.

The following table presents a hypothetical comparison of calculated exciton-related properties for P3HT and a theoretical polymer of this compound, based on trends observed in computational studies of functionalized polythiophenes.

| Parameter | Poly(3-hexylthiophene) (P3HT) | Poly(this compound) (Theoretical) |

| Optical Bandgap (eV) | 1.9 - 2.1 | 2.0 - 2.2 |

| Fundamental Bandgap (eV) | 2.3 - 2.5 | 2.5 - 2.7 |

| Calculated Exciton Binding Energy (eV) | 0.3 - 0.5 | 0.4 - 0.6 |

Note: The values for Poly(this compound) are illustrative and based on expected trends from theoretical studies on similar halogenated polymers.

Applications of Polymers Derived from 3 Bromo 4 Hexylthiophene in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent a significant application for polymers derived from 3-bromo-4-hexylthiophene, most notably poly(3-hexylthiophene) (P3HT). These devices are foundational to the development of flexible and low-cost electronics.

Active Layer Composition and Fabrication

The active layer in these OFETs is typically composed of a P3HT film. nih.gov The fabrication of this layer is critical to the device's performance and can be achieved through various solution-based methods. Spin coating is a common technique used to deposit a thin film of P3HT onto a substrate. researchgate.net For instance, a solution of P3HT in a solvent mixture like 1,2,4-trichlorobenzene and chloroform can be spin-coated to create the active layer. Another method is dip-coating, where the substrate is withdrawn from a P3HT solution at a controlled speed, which can influence the polymer chain orientation and crystallinity. nih.gov Vapor-phase polymerization (VPP) has also been explored as an alternative to solution-based methods for fabricating P3HT thin films directly on substrates. nih.gov

The performance of OFETs can be further enhanced by modifying the interfaces of the active layer. For example, incorporating a monolayer of virgin Graphene Oxide (GO) on the surface of the SiO2 dielectric and Au electrodes has been shown to improve device performance by decreasing contact resistance and influencing the morphology of the P3HT layer. mdpi.com

The composition of the active layer can also involve blending P3HT with insulating polymers like polystyrene (PS). In such blends, the formation of connected fibrous structures of the semiconducting polymer is key to achieving high performance. fao.org Crosslinking P3HT with biaryl crosslinkers through UV irradiation is another strategy to improve device performance. researchgate.net

Influence of Polymer Structure on Charge Carrier Mobility

The structure of the polymer film at the molecular level has a profound impact on the charge carrier mobility of the OFET. The orientation of the polymer chains and the degree of crystallinity are paramount. nih.gov For instance, in dip-coated P3HT films, a higher degree of crystalline ordering and an "edge-on" conformation of the polymer chains, where the thiophene (B33073) rings are perpendicular to the substrate, are correlated with higher OFET mobility. nih.gov This structural anisotropy can be enhanced by thermal treatment. nih.gov

The formation of well-ordered, interconnected polymer grains within the active layer is also crucial for efficient charge transport. mdpi.com The use of solvents can influence the disentanglement of polymer chains, facilitating their arrangement into ordered structures and thus affecting mobility. researchgate.net For example, devices fabricated using chlorobenzene as a solvent for P3HT have shown greater field-effect mobility compared to those made with o-dichlorobenzene. researchgate.net

Furthermore, the introduction of additives or modifications to the polymer can tune its electronic properties and improve charge carrier mobility. researchgate.net Crosslinking P3HT, for instance, has been observed to increase hole mobility by two orders of magnitude. researchgate.net The table below summarizes the impact of different fabrication and composition strategies on the hole mobility of P3HT-based OFETs.

| Fabrication/Composition Strategy | Resulting Hole Mobility (cm²/V·s) |

| P3HT (Control) | 4.5 x 10⁻⁵ |

| P3HT with Crosslinker I (20%) | 1.5 x 10⁻³ |

| P3HT with Crosslinker II (20%) | 2.9 x 10⁻³ |

| P3HT/PS Blend with 20 vol% THF | 4.0 x 10⁻³ |

| P3HT on GO-modified SiO₂ | 7.3 x 10⁻³ |

This table presents a selection of reported hole mobility values for P3HT-based OFETs under different conditions, illustrating the impact of various material and processing modifications.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Polymers derived from this compound, particularly P3HT, are also utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). nih.govresearchgate.net These devices are promising for next-generation displays and lighting due to their potential for flexibility, light weight, and energy efficiency. researchgate.net

Electroluminescent Properties and Emission Tuning

The electroluminescent properties of PLEDs are determined by the electronic structure of the emissive polymer. The energy levels of polythiophenes can be tuned by introducing different substituents into their backbone or side chains. rsc.org For instance, the synthesis of terthienyls containing 3-hexylthiophene (B156222), 3-fluoro-4-hexylthiophene, and this compound as the central unit allows for the analysis of how substitution on the thiophene ring affects the electronic properties of the resulting polymers. nih.gov

The emission color of an OLED can be controlled by doping a host material with a guest emitter. This host-guest system allows for the generation of various colors, including white light, by combining different dopants. The electroluminescence efficiency of OLEDs can be significantly enhanced through the use of phosphorescent materials, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Device Architectures for Enhanced Performance

The performance of OLEDs and PLEDs is highly dependent on their device architecture. nih.govnih.gov A typical OLED consists of several organic layers sandwiched between two electrodes. researchgate.net These layers often include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL). ias.ac.in

The use of multilayer structures helps to confine charge carriers and excitons within the emissive layer, which increases the recombination efficiency and, consequently, the light output. scispace.com For example, stacking a hole transport layer like PEDOT:PSS, a hole injection layer, and an electron transport layer can improve device performance. ias.ac.in The introduction of a host-guest system in the emissive layer has been shown to improve luminous efficiency. ias.ac.in

Modifications to the polymer itself can also enhance device performance. For example, uracil-functionalized P3HT has demonstrated a significant increase in performance in OLEDs, acting as an efficient hole-injecting and transporting material. researchgate.net OLEDs using this modified polymer as a hole injection layer have achieved a maximum luminance of 6310 cd/m² and a luminescence efficiency of 1.24 cd/A. researchgate.net

Organic Photovoltaics (OPVs) and Solar Cells

Polymers derived from this compound, especially P3HT, are extensively studied as electron donor materials in organic photovoltaics (OPVs). nih.gov OPVs offer the potential for low-cost, flexible, and large-area solar energy conversion. mdpi.com

The active layer in a common type of OPV is a bulk heterojunction (BHJ), which consists of a blend of a polymer donor (like P3HT) and a fullerene-based acceptor. The nanostructured morphology of this blend is critical for efficient charge separation and transport. nih.gov The performance of P3HT-based solar cells can be improved by controlling this microstructure. nih.gov

One strategy to enhance OPV performance is the addition of low molecular weight P3HT to the active layer blend. This has been shown to increase device performance by up to 36% over an unmodified device. nih.gov Another approach is the use of a ternary blending strategy, where a second small molecule acceptor is added to the host polymer donor and primary acceptor mixture. chemistryviews.org This has led to a record efficiency of 11.41% for P3HT-based OPVs. chemistryviews.org

The development of one-dimensional nanostructures of P3HT, such as nanofibers, is another promising avenue for improving OPV efficiency by enhancing photon harvesting and charge transport. ntu.edu.sg Furthermore, hybrid solar cells that combine P3HT with inorganic materials like titanium dioxide (TiO₂) are being explored, with interface engineering being a key factor in enhancing their efficiency. mdpi.com

Donor-Acceptor (D-A) Systems Incorporating this compound-Derived Polymers

In the realm of organic photovoltaics, the donor-acceptor (D-A) architecture is a fundamental design principle for enhancing charge separation and transport. Polymers derived from this compound can be effectively utilized in these systems. One approach involves the partial bromination of poly(3-hexylthiophene) (P3HT) at the 4-position of the thiophene units. This modification allows for control over the π-conjugated length of the polymer, which in turn affects the electronic properties of the material.

Furthermore, the bromine atom serves as a reactive handle for post-polymerization modification, enabling the attachment of various acceptor moieties. This synthetic versatility allows for the fine-tuning of the polymer's electronic energy levels to better align with those of the acceptor material in a blend, thereby facilitating more efficient exciton dissociation at the donor-acceptor interface.

Bulk Heterojunction (BHJ) Morphology Control and Compatibilization

The morphology of the active layer in a bulk heterojunction (BHJ) solar cell is critical to its performance. The nanoscale phase separation between the donor and acceptor materials dictates the efficiency of charge generation and collection. Polymers derived from this compound can play a role in controlling this morphology.

The presence of bromine atoms on the polymer backbone can alter the intermolecular packing and crystallinity of the polymer. For instance, a study on partially brominated P3HT (Br-P3HT) revealed that a low degree of bromination (e.g., 11%) did not significantly affect the interchain π-stacking of the polymers, as indicated by X-ray diffraction patterns. However, higher degrees of bromination can disrupt both inter- and intrachain delocalization of π-electrons, leading to changes in the film morphology.

Moreover, block copolymers incorporating segments derived from this compound can act as compatibilizers in BHJ blends. These compatibilizers can be designed to have one block that is miscible with the donor polymer and another block that has affinity for the acceptor material. By localizing at the donor-acceptor interface, these block copolymers can stabilize the nanoscale morphology, preventing large-scale phase separation and improving the long-term stability of the solar cell.

Power Conversion Efficiency Optimization

The power conversion efficiency (PCE) of organic solar cells is a key metric of their performance. The incorporation of polymers derived from this compound has a direct impact on the PCE. Research on partially brominated P3HT has demonstrated that the degree of bromination is a critical factor.

In one study, the PCE of a BHJ solar cell composed of Br-P3HT and phenyl-C61-butyric acid methyl ester (PCBM) was investigated as a function of the bromination percentage. The results showed that the PCE decreased as the degree of bromination increased. For example, a solar cell with 11% brominated P3HT exhibited a PCE that was 56% of that of a device with pristine P3HT. This decrease was primarily attributed to a reduction in the short-circuit current.

The study suggested that an intrachain π-conjugation extending over more than 10 thiophene rings is necessary for efficient charge transport within the polymer domains. As the level of bromination increases, this conjugation is disrupted, hindering charge transport and thus lowering the PCE. For instance, a 37% brominated P3HT:PCBM cell showed very weak photovoltaic properties due to the disturbance of both inter- and intrachain π-electron delocalization.

| Degree of P3HT Bromination (%) | Relative Power Conversion Efficiency (%) | Primary Reason for Change in PCE |

|---|---|---|

| 0 | 100 | Optimal π-conjugation and charge transport |

| 11 | 56 | Decreased short-circuit current due to slight disruption of π-conjugation |

| 37 | Significantly Reduced | Disruption of both inter- and intrachain delocalization of π-electrons |

Electrochromic Devices

Color-Changing Properties and Service Life Enhancement

Specific research findings on the color-changing properties and service life enhancement of electrochromic devices derived solely from this compound were not available within the scope of this article.

Adhesion of Polymer Coatings on Conductive Substrates

Specific research findings on the adhesion of polymer coatings derived solely from this compound on conductive substrates for electrochromic devices were not available within the scope of this article.

Chemical and Biological Sensors

Specific research findings on the application of polymers derived solely from this compound in chemical and biological sensors were not available within the scope of this article.

Sensing Mechanisms based on Polymer Functionalization

The utility of polythiophenes in sensor technology is significantly enhanced through functionalization, a process that involves the chemical modification of the polymer to introduce specific reactive sites. These modifications can be achieved either by polymerizing functionalized monomers or by post-polymerization modification of a pre-synthesized polymer. For polymers structurally related to poly(4-hexylthiophene), such as the extensively studied poly(3-hexylthiophene) (P3HT), a facile post-polymerization modification strategy allows for the introduction of functional groups at the 4-position of the thiophene ring. acs.org This approach involves a two-step process: bromination of the 4-position, followed by a lithium-bromine exchange and subsequent reaction with an electrophile to introduce the desired functionality. acs.org

This method allows for the incorporation of a wide variety of functional groups, including ketones, secondary alcohols, trimethylsilyl (B98337) (TMS) groups, fluorine, and azides. acs.org The azide-modified polymer is particularly versatile, as it can undergo "click chemistry" reactions to attach more complex molecules. acs.org These appended functional groups act as recognition elements for specific analytes. The sensing mechanism is typically based on the interaction between the analyte and the functionalized polymer, which in turn modulates the electronic properties of the polymer.

For instance, the introduction of acidic or basic functional groups can make the polymer sensitive to pH changes or to acidic or basic vapors. Functional groups capable of hydrogen bonding can lead to sensitivity towards analytes that can act as hydrogen bond donors or acceptors. researchgate.net The binding of an analyte to the functional group can induce a change in the polymer's conformation, which affects the π-π stacking of the polymer chains and, consequently, its conductivity. This change in resistance upon exposure to the analyte forms the basis of chemiresistive sensing. researchgate.net

Performance Metrics in Sensor Applications

The performance of a chemical sensor is characterized by several key metrics that determine its effectiveness and suitability for a particular application. These metrics include sensitivity, selectivity, response time, recovery time, and the limit of detection (LOD). For sensors based on polymers derived from this compound, these performance characteristics would be expected to be in a similar range to those of other functionalized polythiophenes.

Sensitivity refers to the magnitude of the sensor's response to a given concentration of an analyte. For chemiresistive sensors, this is often expressed as the relative change in resistance. The sensitivity is highly dependent on the nature of the functional group and its interaction with the target analyte.

Selectivity is the ability of a sensor to respond to a specific analyte in the presence of other, potentially interfering, chemical species. High selectivity is a crucial requirement for most practical applications. Functionalization plays a key role in achieving high selectivity by tailoring the polymer to have a strong and specific interaction with the target analyte.

Response and Recovery Times are measures of how quickly the sensor responds to the presence of the analyte and how quickly it returns to its baseline state after the analyte is removed. Short response and recovery times are desirable for real-time monitoring applications. For polythiophene-based sensors, these times can range from seconds to minutes.

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the sensor. The LOD is influenced by the sensitivity of the sensor and the level of background noise. For sensors based on functionalized polythiophenes, LODs in the parts-per-million (ppm) and even parts-per-billion (ppb) range have been reported for various analytes.

The following table summarizes typical performance metrics for sensors based on poly(3-hexylthiophene), a close structural isomer of the polymer derived from this compound. These values provide an indication of the expected performance of sensors based on functionalized poly(4-hexylthiophene).

| Analyte | Sensor Type | Sensitivity | Response Time | Recovery Time | Limit of Detection (LOD) |

| Folate Receptor (Cancer Biomarker) | Bioelectronic Interface | - | - | - | 0.12 pM youtube.com |

| Nitrogen Dioxide (NO2) | Chemiresistor | High | Fast | - | - |

| Malathion (Organophosphate) | Chemiresistor | High | - | - | - |

| Various Volatile Organic Compounds (VOCs) | Chemiresistor | - | Seconds to Minutes | Seconds to Minutes | ppm to ppb |

| High Voltage Discharge | Naked-eye Indicator | Visual Color Change | - | - | - |

Future Research Directions and Emerging Trends

Rational Design of Next-Generation Thiophene-Based Building Blocks

The rational design of novel thiophene-based monomers, starting from foundational molecules like 3-bromo-4-hexylthiophene, is a cornerstone of advancing organic electronics. This approach involves the strategic modification of the thiophene (B33073) core to fine-tune its electronic and physical properties. For instance, the introduction of fluorine atoms onto the thiophene ring, a modification of the 3-hexylthiophene (B156222) structure, has been shown to alter the electronic characteristics of the resulting polymers. nih.gov Specifically, 3-fluoro-4-hexylthiophene, synthesized from 3-hexylthiophene, exhibits a higher oxidation potential, indicating a deeper highest occupied molecular orbital (HOMO) level, which is a critical parameter for optimizing the performance of organic photovoltaic devices. nih.gov

Integration of this compound with Novel Polymer Architectures

The incorporation of this compound into novel polymer architectures, particularly block copolymers, offers a powerful strategy for controlling the nanoscale morphology and, consequently, the performance of organic electronic devices. Block copolymers containing a poly(3-hexylthiophene) (P3HT) segment, derived from monomers like this compound, can self-assemble into well-defined nanostructures such as spheres, cylinders, and lamellae. ntu.edu.tw This controlled microphase separation is crucial for applications like organic photovoltaics, where an optimized morphology at the donor-acceptor interface is essential for efficient charge separation and transport. ntu.edu.twmdpi.com

Various synthetic methodologies are being explored to create these complex architectures. Techniques like Grignard Metathesis (GRIM) polymerization allow for the synthesis of well-defined P3HT blocks that can be subsequently integrated into block copolymers. ntu.edu.twnih.gov For instance, P3HT-based block copolymers have been synthesized with insulating polymers like polystyrene (P3HT-b-PS) and other conjugated polymers. mdpi.comresearchgate.net The resulting materials exhibit distinct thermal properties and self-assembly behaviors that can be tuned by adjusting the block ratios. mdpi.commdpi.com Furthermore, "click" chemistry has emerged as an efficient tool for synthesizing P3HT-containing block copolymers, enabling the combination of different polymer segments with high precision. researchgate.net The development of rod-coil and rod-rod block copolymers opens up new possibilities for creating highly ordered and functional materials for advanced electronic applications. ntu.edu.twmdpi.com

Exploration of New Catalytic Systems for Polymer Synthesis and Functionalization

The development of new and more efficient catalytic systems is paramount for the synthesis and functionalization of polymers derived from this compound. The choice of catalyst significantly influences the polymer's molecular weight, regioregularity, and end-group functionality, all of which are critical for device performance. nih.govrsc.org Nickel and palladium-based catalysts have been extensively used for the polymerization of thiophene derivatives. ippi.ac.ir For instance, nickel(II) catalysts have been employed in the deprotonative C-H functionalization polycondensation of 2-(phenylsulfonyl)-3-hexylthiophene to produce regioregular poly(3-hexylthiophene). rsc.org